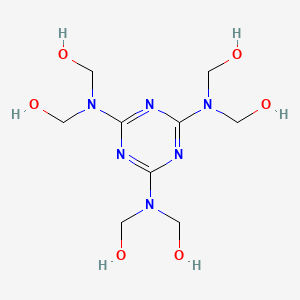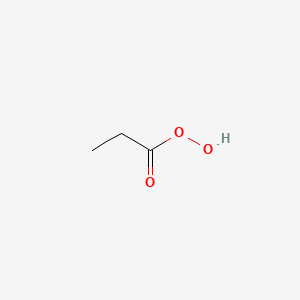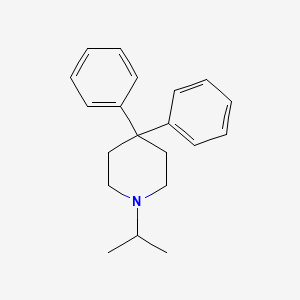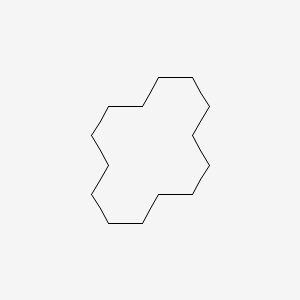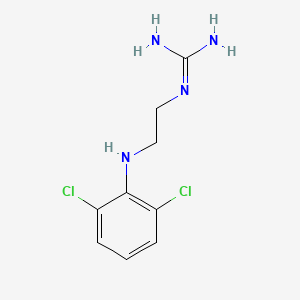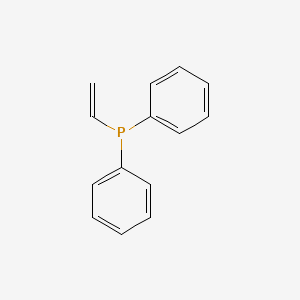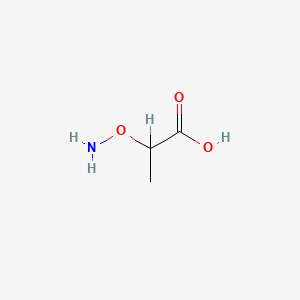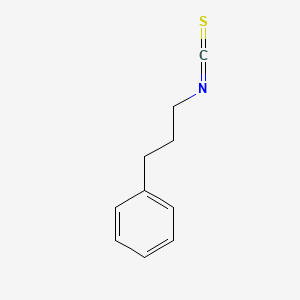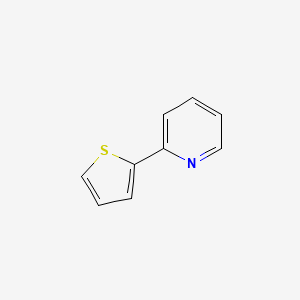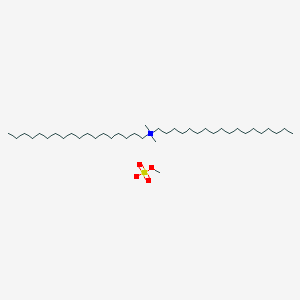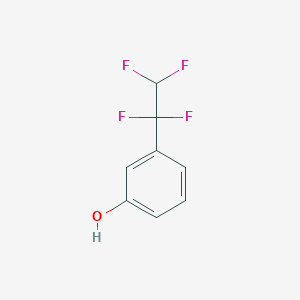
3-(1,1,2,2-Tetrafluoroethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1,2,2-Tetrafluoroethyl)phenol is an organic compound characterized by the presence of a phenol group attached to a tetrafluoroethyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts significant stability and reactivity, making it a subject of interest in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)phenol typically involves the reaction of phenol with tetrafluoroethylene under specific conditions. One common method includes the use of a strong base, such as sodium hydroxide, to deprotonate the phenol, followed by the addition of tetrafluoroethylene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1,2,2-Tetrafluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,1,2,2-Tetrafluoroethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,1,2,2-Tetrafluoroethyl)aniline: Similar structure but with an amine group instead of a phenol group.
3-(1,1,2,2-Tetrafluoroethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
3-(1,1,2,2-Tetrafluoroethyl)benzaldehyde: Features an aldehyde group in place of the phenol group.
Uniqueness
3-(1,1,2,2-Tetrafluoroethyl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological activity. The combination of the phenol and tetrafluoroethyl groups makes it particularly valuable in applications requiring both stability and reactivity.
Eigenschaften
CAS-Nummer |
53998-02-0 |
|---|---|
Molekularformel |
C8H6F4O |
Molekulargewicht |
194.13 g/mol |
IUPAC-Name |
3-(1,1,2,2-tetrafluoroethyl)phenol |
InChI |
InChI=1S/C8H6F4O/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7,13H |
InChI-Schlüssel |
CJOMMKCFZVBNDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(C(F)F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(C(F)F)(F)F |
Key on ui other cas no. |
53998-02-0 |
Synonyme |
phenoltetrafluoroethyl ester phenyltetrafluoroethyl ethe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


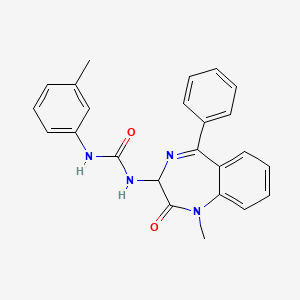

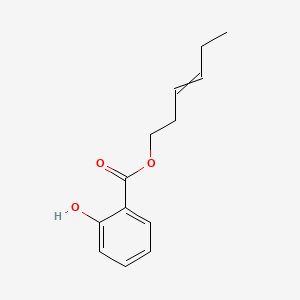
![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)
